

# Refining sampling methods for Ac-Val-NHMe free energy landscapes

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## Compound of Interest

Compound Name: *Acetyl-L-valine methyl amide*

CAS No.: *19701-84-9*

Cat. No.: *B556342*

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Welcome to the Computational Biophysics Support Hub.

Topic: Refining Sampling Methods for Ac-Val-NHMe Free Energy Landscapes Ticket ID: #VAL-FE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

## Introduction: The Valine Challenge

You are likely here because your standard Molecular Dynamics (MD) simulations of Acetyl-Valine-N-methylamide (Ac-Val-NHMe) are failing to converge or are producing jagged, unreliable Free Energy Surfaces (FES).

While Ac-Ala-NHMe (Alanine Dipeptide) is the "Hello World" of enhanced sampling, Ac-Val-NHMe is the "Unit Test." The isopropyl side chain of Valine introduces significant steric bulk that couples the backbone dynamics (

) with the side-chain rotameric state (

). If you treat it exactly like Alanine, your sampling will likely suffer from hidden hysteresis—the

backbone may transition, but the side chain might remain trapped in a high-energy rotamer, invalidating your free energy estimates.

This guide provides a self-validating workflow to resolve these sampling artifacts.

## Module 1: System Setup & Force Field Integrity

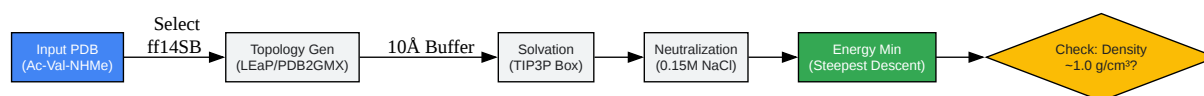
User Question: "My simulation crashes immediately, or the peptide unfolds into a linear chain that never recovers. What is wrong?"

Diagnosis: This is often a topology or parameterization error. Ac-Val-NHMe is a capped dipeptide. If the capping groups (Acetyl and N-methylamide) are not defined correctly in your topology, the electrostatics at the termini will be massive and unphysical.

### Protocol 1.1: Correct Topology Generation

- Force Field Recommendation: AMBER ff14SB or CHARMM36m. These have refined backbone corrections (maps) critical for small peptides.
- Capping: You must use ACE (Acetyl) for the N-terminus and NME (N-methylamide) for the C-terminus. Do not use charged termini (NH<sub>3</sub><sup>+</sup>/COO<sup>-</sup>) unless you are specifically studying pH effects on zwitterions.

Visual Workflow: System Preparation



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Figure 1: Standard preparation pipeline. Ensure density converges to ~1.0 g/cm<sup>3</sup> (water) before heating.

## Module 2: Enhanced Sampling Configuration (Metadynamics)

User Question: "I am running Metadynamics on

and

, but the free energy barriers are asymmetric compared to literature. Why?"

Diagnosis: You are likely under-sampling the

(chi1) side-chain degree of freedom. In Valine, the rotation of the isopropyl group is hindered. If you only bias

and

, the system may cross a backbone barrier while the side chain is in a "wrong" rotamer, leading to high-energy artifacts.

### The Solution: Well-Tempered Metadynamics (WT-MetaD) [1][2][3]

We recommend Well-Tempered Metadynamics over standard Metadynamics to ensure convergence of the bias potential.

Table 1: Recommended WT-MetaD Parameters for Ac-Val-NHMe

Parameter	Value	Reasoning
CV 1	Backbone	Primary reaction coordinate.
CV 2	Backbone	Primary reaction coordinate.
CV 3 (Optional)	Sidechain	Crucial for Valine. If not biased, monitor it closely.
Bias Factor ( )	10 - 15	Barriers in Valine are ~10-12 kcal/mol; covers this range.
Gaussian Height ( )	1.2 kJ/mol	Start small to avoid "ghost" minima.
Gaussian Width ( )	0.35 rad (~20°)	Matches the typical width of basins in the Ramachandran plot.
Deposition Pace	500 steps (1 ps)	Frequent enough to build bias, slow enough to relax.
Temp	300 K	Standard physiological temperature.

## Protocol 2.1: The "Self-Validating" Sampling Loop

- Run Unbiased MD (10 ns): Calculate the standard deviation ( ) of and in the metastable states. Set your Metadynamics to or

of this value.

- Engage WT-MetaD: Apply bias on

and

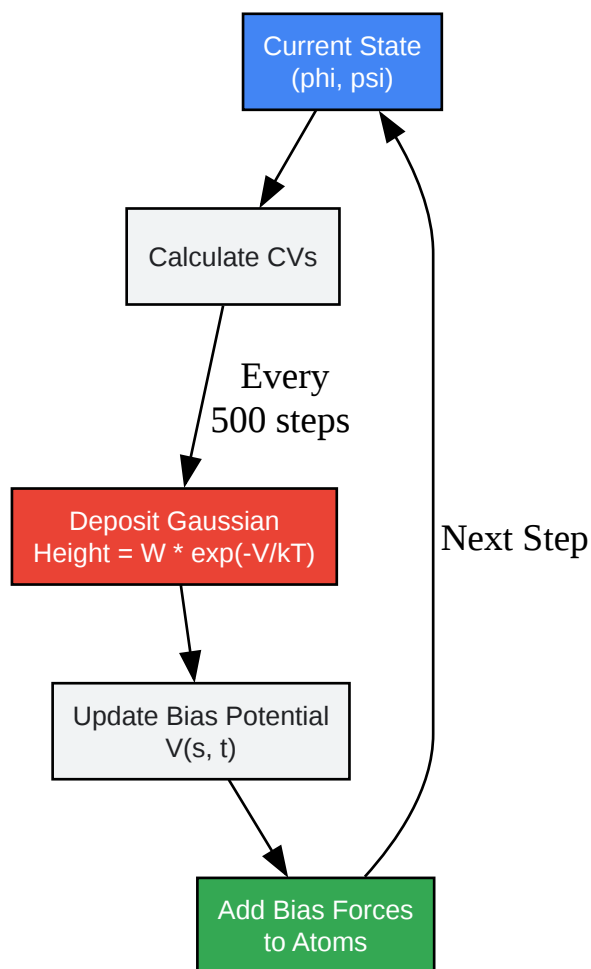
.

- Monitor Diffusivity: Plot the trajectory of

vs. time. It should look "diffusive" (random walk) covering the whole range

once the bias fills the wells.

Visual Logic: The Metadynamics Bias Loop



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Figure 2: The Well-Tempered Metadynamics cycle. The Gaussian height decreases as the well fills, preventing over-sampling.

## Module 3: Analysis & Convergence

User Question: "How do I know when to stop the simulation? My Free Energy Surface (FES) keeps changing."

Diagnosis: You are observing quasi-convergence. In Metadynamics, the FES is reconstructed from the sum of added Gaussians.<sup>[1]</sup> However, you must verify that the difference in free energy between two basins (e.g.,

and

) becomes constant over time.

### Protocol 3.1: Calculating the FES

Do not just sum the Hills file if you are using Well-Tempered Metadynamics without reweighting, although for long times it approximates the FES. The rigorous method is Tiwary-Parrinello Reweighting.

- Reweight: Use the bias potential

to reweight the sampled configurations to the Boltzmann distribution.

- Block Analysis: Divide your trajectory into 4 blocks (e.g., 0-25ns, 25-50ns, etc.).

- Calculate

: Compute the free energy difference between the

basin (global min) and the

basin (local min) for each block.

- Stop Criteria: When

fluctuates by less than

kJ/mol (approx

kcal/mol) between the last two blocks.

### Visual Logic: Convergence Check



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Figure 3: Convergence workflow. Stop only when the free energy difference between metastable states stabilizes.

## Module 4: Troubleshooting & FAQs

Q1: My peptide transitions to the "forbidden" region (positive

, positive

) and stays there. Is this real?

- A: This is likely the

(Alpha-Left) region. While rare, it is physically accessible. However, if it stays there, your bias factor might be too high, or you are using an Implicit Solvent (Generalized Born) model which often over-stabilizes helical/turn conformations compared to Explicit Solvent. Recommendation: Switch to Explicit Solvent (TIP3P) for validation.

Q2: I see "hysteresis" in my trajectory (path A to B is different from B to A).

- A: This confirms the hidden degree of freedom issue (likely
- ).

- Fix: You do not necessarily need to bias

, but you must run the simulation longer. The backbone transition time must be slower than the side-chain relaxation time. Decrease your Gaussian deposition rate (increase the stride) to allow the side chain to relax between bias updates.

Q3: Can I use Umbrella Sampling instead?

- A: Yes, but it is less efficient for exploring the 2D ( ) landscape because you need to manually define windows for the entire grid. Metadynamics "discovers" the relevant basins automatically.

## References

- Original Metadynamics: Laio, A., & Parrinello, M. (2002).[2] Escaping free-energy minima. Proceedings of the National Academy of Sciences, 99(20), 12562–12566.[2] [Link](#)
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